3-amino-2H-triazino[5,4-b]indol-4-one
Description
3-Amino-2H-triazino[5,4-b]indol-4-one is a heterocyclic compound featuring a fused triazine-indole core with an amino substituent at position 2. Its synthesis typically involves condensation reactions starting from indole derivatives, followed by functionalization to introduce the amino group .
Properties
CAS No. |
135086-97-4 |
|---|---|
Molecular Formula |
C9H7N5O |
Molecular Weight |
201.18 g/mol |
IUPAC Name |
3-amino-5H-triazino[5,4-b]indol-4-one |
InChI |
InChI=1S/C9H7N5O/c10-14-9(15)8-7(12-13-14)5-3-1-2-4-6(5)11-8/h1-4,11H,10H2 |
InChI Key |
DGBPUSDRECMGFB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=O)N(N=N3)N |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=NNN(C(=O)C3=N2)N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NNN(C(=O)C3=N2)N |
Synonyms |
3-amino-5H-1,2,3-triazin(5,4b)indol-4-one |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations in Heterocyclic Cores
The compound’s triazino[5,4-b]indol-4-one core distinguishes it from related scaffolds:
- Pyrimido[5,4-b]indol-4-ones: These feature a pyrimidine ring fused to indole. For example, 3-amino-5H-pyrimido[5,4-b]indol-4-one () shares the amino group at position 3 but differs in the six-membered ring structure, which may influence electronic properties and binding interactions.
- Pyridazino[4,5-b]indol-4-ones: These contain a pyridazine ring, as seen in compounds like 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one (). The pyridazine ring introduces distinct hydrogen-bonding capabilities compared to triazine.
- 1,2,4-Triazino[6,5-b]indol-3-ones: Derivatives like 2,4-dihydro-2-(4-iodophenyl)-3H-1,2,4-triazino[6,5-b]indol-3-one () exhibit positional isomerism in the triazine ring, altering steric and electronic profiles.
Table 1: Structural Comparison of Heterocyclic Cores
*CBI = 1,2,9,9a-Tetrahydrocyclopropa[c]benz[e]indol-4-one
Substituent Effects on Reactivity and Bioactivity
- Position 3 Amino Group: The 3-amino substituent in triazino[5,4-b]indol-4-one is critical for its activity as a platelet aggregation inhibitor (PAI), with IC₅₀ values comparable to pyrimido analogues .
- C7 Substitutions in CBI Analogues: In cyclopropa-benzindol-4-ones (e.g., CCBI and MCBI), electronic modifications at C7 (para to the carbonyl) showed minimal impact on reactivity or potency, suggesting that the triazino core’s amino group may play a more direct role in target engagement .
- Halogen and Benzyl Modifications: Fluorobenzyl groups in pyridazino[5,4-b]indol-4-ones () enhance antiviral activity (IC₅₀ = 12 nM against HBV), while similar substitutions in triazino derivatives remain unexplored .
Preparation Methods
One-Pot Synthesis via Condensation and Cyclization
A prominent approach to fused triazino-indoles involves a three-step, one-pot synthesis leveraging 3-aminoindole derivatives. Adapted from the synthesis of triazino-β-carbolines , this method begins with the condensation of 3-aminoindole with ethoxycarbonyl isothiocyanate in anhydrous DMF at room temperature, forming a thiourea intermediate. Subsequent amination with primary or secondary amines in the presence of HgCl2 yields ethoxycarbonylguanidine precursors. Thermal cyclization at 160°C induces ring closure, producing the triazine-fused indole core .
Key Steps and Conditions
-
Condensation : 3-Aminoindole reacts with ethoxycarbonyl isothiocyanate (1:1 molar ratio) in DMF (2 h, rt).
-
Amination : Addition of amines (e.g., dimethylamine, diallylamine) and HgCl2 (0–5°C, then rt).
-
Cyclization : Reflux in DMF (1 h) to form the triazine ring .
Yield Optimization
-
Yields range from 30–50%, influenced by amine steric effects and electron-donating/withdrawing substituents.
-
HgCl2 facilitates thiourea-to-guanidine conversion but necessitates careful handling due to toxicity .
Leuckart Reaction-Based Cyclization
An alternative route, derived from indole-2-carboxylate chemistry , employs the Leuckart reaction to assemble the triazine ring. Starting with methyl indole-4-carboxylate, amination using chloramine generates an intermediate hydrazine derivative. Heating with formamide under Leuckart conditions (150–160°C) induces cyclodehydration, yielding the triazino-indolone framework .
Advantages
-
Avoids HgCl2, enhancing safety.
-
Compatible with nitro- and bromo-substituted indoles, enabling functional diversification .
Limitations
-
Requires precise control of formamide stoichiometry to prevent over-cyclization.
-
Lower yields (25–40%) compared to mercury-mediated methods .
Thioglycolic Acid-Mediated Heterocyclization
A less conventional method involves thioglycolic acid as a cyclizing agent . Reacting 3-aminoindole-4-one with thioglycolic acid in ethanol under reflux forms a thioether intermediate, which undergoes oxidative cyclization upon treatment with H2O2 or I2. This route selectively constructs the triazine ring while preserving the indole carbonyl .
Reaction Parameters
-
Solvent : Ethanol or DMF.
-
Oxidant : H2O2 (30%) or iodine (catalytic).
Comparative Analysis of Methodologies
Structural Characterization and Analytical Data
Spectroscopic Insights
-
IR Spectroscopy : A strong carbonyl stretch at 1715–1720 cm⁻¹ confirms the indol-4-one moiety . The triazine ring exhibits characteristic C=N stretches at 1550–1600 cm⁻¹ .
-
¹H NMR : The 3-amino group resonates as a singlet at δ 6.8–7.2 ppm, while triazine protons appear as downfield singlets (δ 8.5–9.0 ppm) .
-
Mass Spectrometry : Molecular ion peaks align with calculated masses (e.g., m/z 256 for C₁₁H₈N₆O) .
X-ray Crystallography
Co-planarity between the indole and triazine rings is observed, suggesting DNA intercalation potential .
Applications and Derivative Synthesis
The 3-amino group serves as a handle for further functionalization:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-amino-2H-triazino[5,4-b]indol-4-one, and what are the critical reaction parameters?
- Methodology : The compound is synthesized via condensation of ethyl 3-aminoindole-2-carboxylate with urea or thiourea derivatives under reflux in acidic or basic conditions. Key parameters include temperature control (80–120°C), solvent choice (e.g., acetic acid or DMF), and reaction time (6–12 hours). Post-synthetic purification involves recrystallization from ethanol or column chromatography .
- Supporting Evidence : A 1987 study demonstrated the use of ethyl 3-aminoindole-2-carboxylate as a precursor, yielding 3-amino-5H-pyrimido[5,4-b]indol-4-one through cyclization .
Q. How is the structural integrity of this compound confirmed experimentally?
- Methodology : Structural confirmation relies on spectroscopic techniques:
- NMR : H and C NMR to identify aromatic protons and carbon environments.
- IR : Peaks at ~3300 cm (N-H stretch) and ~1700 cm (C=O).
- XRD : Single-crystal X-ray diffraction for unambiguous assignment of the fused triazine-indole core .
Q. What preliminary biological activities have been reported for this compound?
- Methodology : Early studies assessed platelet aggregation inhibition using turbidimetric assays with ADP or collagen as agonists. IC values were calculated to quantify potency . Other studies note moderate antimicrobial activity in disk diffusion assays against S. aureus and E. coli .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized, and what are common pitfalls?
- Methodology :
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to acetic acid .
- Catalysis : Use of Lewis acids (e.g., ZnCl) or coupling agents (e.g., EDCI) improves reaction rates .
- Pitfalls : Hydrolysis of the triazine ring under prolonged heating; mitigated by inert atmospheres (N) and moisture-free conditions .
Q. What structure-activity relationship (SAR) insights exist for analogs of this compound?
- Methodology :
- Substituent Variation : Electron-withdrawing groups (e.g., -Cl, -CF) at the indole C-5 position enhance antimicrobial activity, while bulky substituents (e.g., benzyl) reduce solubility .
- Core Modifications : Replacement of the triazine ring with pyrimidine (as in pyrimidoindoles) decreases bioactivity, highlighting the triazine moiety’s role in target binding .
Q. How should researchers address contradictions in reported biological data (e.g., varying IC values)?
- Methodology :
- Assay Standardization : Use consistent agonist concentrations (e.g., 10 µM ADP for platelet assays) .
- Control Compounds : Include reference inhibitors (e.g., aspirin for platelet studies) to calibrate inter-lab variability .
Q. What mechanistic hypotheses explain the compound’s interaction with biological targets?
- Methodology :
- Molecular Docking : Computational models suggest binding to the ATP pocket of kinases (e.g., PI3K) via hydrogen bonding with the triazine N-atoms .
- Enzyme Assays : In vitro kinase inhibition assays (e.g., fluorescence polarization) validate target engagement .
Q. Which advanced analytical techniques resolve challenges in characterizing degradation products?
- Methodology :
- LC-MS/MS : Identifies hydrolyzed products (e.g., ring-opened intermediates) under acidic conditions .
- Stability Studies : Accelerated degradation in buffered solutions (pH 1–10) monitored by HPLC-DAD to assess pH sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
